molecular formula C5H6LiN3O2 B2781237 lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate CAS No. 2219375-51-4

lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2781237
CAS No.: 2219375-51-4
M. Wt: 147.06
InChI Key: QVUVPRJZSLJPLY-UHFFFAOYSA-M
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Description

Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2Li. It is known for its unique structure, which includes a lithium ion coordinated with a dimethyl-1H-1,2,4-triazole-3-carboxylate ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with lithium salts. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which is then reacted with lithium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions can be performed using common reducing agents, but specific details are scarce.

    Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include lithium hydroxide, methanol, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, esterification reactions yield methyl-1H-1,2,4-triazole-3-carboxylate, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through the triazole ring. The compound can form coordination complexes with metal ions and participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes, making it a valuable compound for research in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
  • Lithium 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific coordination with lithium ions and the presence of the dimethyl-1H-1,2,4-triazole-3-carboxylate ligand. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .

Properties

IUPAC Name

lithium;1,5-dimethyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)7-8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUVPRJZSLJPLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NN1C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219375-51-4
Record name lithium(1+) dimethyl-1H-1,2,4-triazole-3-carboxylate
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